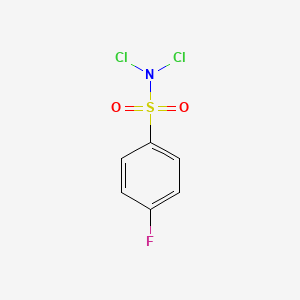

N,N-Dichloro-4-fluorobenzenesulfonamide

Description

Properties

CAS No. |

610770-32-6 |

|---|---|

Molecular Formula |

C6H4Cl2FNO2S |

Molecular Weight |

244.07 g/mol |

IUPAC Name |

N,N-dichloro-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C6H4Cl2FNO2S/c7-10(8)13(11,12)6-3-1-5(9)2-4-6/h1-4H |

InChI Key |

SLYVXILQOGWXIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)N(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination Method

This method involves the chlorination of 4-fluorobenzenesulfonamide using chlorine gas or chlorinating agents.

- Reagents : Chlorine gas (Cl₂), 4-fluorobenzenesulfonamide

- Conditions : The reaction typically occurs under controlled temperatures to avoid excessive chlorination.

- Yield : Reports indicate yields can vary significantly based on reaction conditions, often around 60-80%.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is another viable method for synthesizing N,N-Dichloro-4-fluorobenzenesulfonamide.

- Reagents : 4-Fluorobenzenesulfonyl chloride, sodium dichloride

- Conditions : The reaction is conducted in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).

- Yield : This method can yield up to 85% efficiency depending on the purity of starting materials.

Sulfonation Followed by Chlorination

In this approach, the sulfonation of fluorobenzene is performed first, followed by chlorination.

- Reagents : Fluorobenzene, sulfuric acid for sulfonation; chlorine for chlorination

- Conditions : The sulfonation reaction typically takes place at low temperatures (0-5°C), while chlorination can occur at higher temperatures.

- Yield : Yields can reach approximately 70% when optimized.

The following table summarizes the various preparation methods along with their respective yields and conditions:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Direct Chlorination | Chlorine gas, 4-fluorobenzenesulfonamide | Controlled temperature | 60-80 |

| Nucleophilic Aromatic Substitution | 4-Fluorobenzenesulfonyl chloride, sodium dichloride | DMSO, 80-100°C | Up to 85 |

| Sulfonation followed by Chlorination | Fluorobenzene, sulfuric acid, chlorine | Low temperature for sulfonation; higher for chlorination | ~70 |

Comparative Yield Analysis

The yields from different methods provide insights into their efficiency and practicality. The nucleophilic aromatic substitution method shows the highest yield potential, making it preferable for large-scale synthesis.

Reaction Mechanisms

Understanding the mechanisms involved in these reactions is crucial for optimizing conditions and improving yields:

Chlorination Mechanism : Involves electrophilic attack on the aromatic ring.

Nucleophilic Substitution Mechanism : Involves the displacement of a leaving group by a nucleophile, facilitated by the electron-withdrawing nature of the sulfonyl group.

The preparation of this compound can be accomplished through various methods, each with its advantages and limitations. The choice of method largely depends on the desired yield, available reagents, and specific application requirements. Future research may focus on refining these methods to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-Dichloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of 4-fluorobenzenesulfonamide.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: 4-Fluorobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

N,N-Dichloro-4-fluorobenzenesulfonamide serves as a precursor for various antimicrobial agents. For instance, it can be reacted with benzaldehyde to yield N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide, which exhibits notable antimicrobial properties. This transformation highlights the compound's versatility in synthesizing biologically active molecules .

Cancer Treatment

The compound has been utilized in the synthesis of potential anti-cancer drugs. A notable example is the development of dual inhibitors targeting the PI3K/mTOR pathways, with reported half-maximal inhibitory concentrations as low as 2.88 ± 0.58 µM. Such inhibitors are crucial in cancer therapeutics due to their role in cell growth and survival pathways .

Synthetic Organic Chemistry

Building Block for Complex Molecules

this compound is employed as a building block in the synthesis of more complex organic compounds. Its sulfonamide functional group allows for nucleophilic substitutions, enabling the formation of diverse derivatives. The compound has been utilized to synthesize various fluorinated compounds, which are valuable in medicinal chemistry due to the unique properties imparted by fluorine .

Radical Relay Reactions

Recent studies have explored its use in copper-catalyzed radical relay reactions, where it acts as an oxidant to facilitate C–H functionalization. This method has shown promise for creating complex molecular architectures through regioselective transformations . The mechanistic insights gained from these studies enhance the understanding of reaction pathways and selectivity, which are critical for optimizing synthetic routes.

Bioimaging Applications

Fluorophore Development

The compound has been utilized to functionalize rhodamines, which are essential fluorophores used in bioimaging applications. By tuning the equilibrium of spirocyclization, researchers can achieve high-resolution imaging capabilities essential for biological studies . This application underscores the importance of this compound beyond traditional pharmaceutical uses.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N,N-Dichloro-4-fluorobenzenesulfonamide involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound’s chlorinated and fluorinated groups can interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cell wall synthesis and protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-Dichloro-4-fluorobenzenesulfonamide with key analogs, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Electron-Withdrawing Effects : The fluorine atom in this compound increases the sulfonamide group’s electrophilicity compared to methyl-substituted Dichloramine T . This may enhance oxidative capacity but reduce hydrolytic stability.

- Chlorine vs. Methyl Groups : Dichloramine T’s methyl group provides steric shielding, improving shelf-life, while the fluorine in the target compound may lower pKa, increasing acidity .

- Nitro and Trifluoromethyl Derivatives : Compounds like 4-Chloro-3-nitrobenzenesulfonamide exhibit higher reactivity in substitution reactions due to nitro-group activation, whereas trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic resistance.

Research Findings and Challenges

- Synthetic Pathways : highlights unexpected formation of "double" sulfonamides under standard conditions, implying that synthesizing this compound may require controlled chlorination to avoid overhalogenation .

- Stability Issues : Dichloramine T degrades in aqueous environments, releasing hypochlorous acid . The fluorine analog’s stability under similar conditions remains unstudied but warrants investigation.

- Structural Insights : Crystallographic data for related compounds (e.g., ) suggest planar sulfonamide groups, which may influence packing efficiency and solubility.

Biological Activity

N,N-Dichloro-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition, and therapeutic applications.

Chemical Structure and Properties

This compound contains both chlorine and fluorine atoms, which enhance its chemical stability and biological activity. The presence of a sulfonamide group allows for strong interactions with various biological targets, particularly enzymes and receptors.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit key enzymes such as carbonic anhydrase by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways .

- Receptor Antagonism : It may act as an antagonist to specific receptors, modulating cellular signaling pathways and affecting physiological responses .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. Notably:

- Carbonic Anhydrase : The compound has been shown to inhibit carbonic anhydrase IX (CAIX), a target for cancer therapy. This inhibition is linked to its ability to bind covalently to the enzyme's active site .

- Mitochondrial Complexes : Similar compounds have demonstrated inhibition of mitochondrial complexes II and III, which are crucial for ATP production in aerobic respiration.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

This compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit oxidative phosphorylation (OXPHOS) suggests potential use in targeting cancers that rely heavily on aerobic metabolism. For instance, it has demonstrated IC50 values indicating effective growth inhibition in pancreatic cancer cell lines .

Case Study 1: Inhibition of Carbonic Anhydrase

A recent study evaluated the binding affinity of this compound to CAIX. Using X-ray crystallography, researchers confirmed its covalent interaction with the enzyme, leading to significant inhibition of its activity. The binding affinity was reported at Kd(CAIX) = 32 pM, showcasing the compound's potential as a therapeutic agent in cancer treatment .

Case Study 2: Anticancer Efficacy

In vitro studies assessed the efficacy of this compound against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. The compound exhibited dose-dependent growth inhibition with an IC50 value of 0.58 μM, indicating substantial anticancer activity .

Data Tables

| Biological Activity | Target | IC50 Value (μM) | Comments |

|---|---|---|---|

| Carbonic Anhydrase IX Inhibition | CAIX | 0.032 | High binding affinity confirmed by X-ray |

| Growth Inhibition | MIA PaCa-2 Cells | 0.58 | Dose-dependent response |

| Enzyme Inhibition | Mitochondrial Complex II/III | Not specified | Impacts ATP production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.